molecular formula C12H15ClFN3 B15115041 N-(3-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

N-(3-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B15115041
M. Wt: 255.72 g/mol
InChI Key: XOPFQCCNPRRPQX-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a fluorobenzyl group and two methyl groups on the pyrazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 3-fluorobenzyl chloride with 1,5-dimethyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the fluorobenzyl group, potentially yielding various reduced derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives of the pyrazole ring or benzyl group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The fluorobenzyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to its desired effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

  • N-(2-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine
  • N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine
  • N-(3-Chlorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

Comparison: N-(3-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is unique due to the specific position of the fluorine atom on the benzyl group. This positional isomerism can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the 3-fluoro derivative may exhibit different binding affinities and selectivities compared to its 2-fluoro or 4-fluoro counterparts, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C12H15ClFN3

Molecular Weight

255.72 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H14FN3.ClH/c1-9-12(8-15-16(9)2)14-7-10-4-3-5-11(13)6-10;/h3-6,8,14H,7H2,1-2H3;1H

InChI Key

XOPFQCCNPRRPQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC(=CC=C2)F.Cl

Origin of Product

United States

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